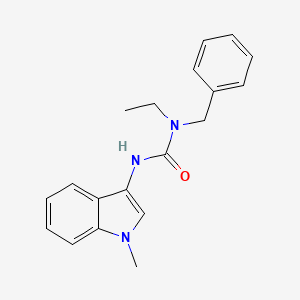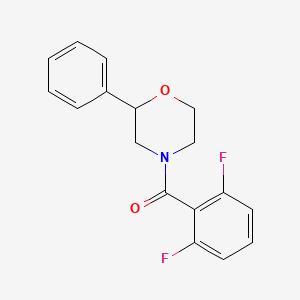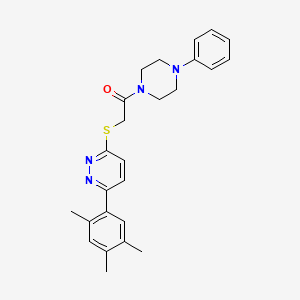![molecular formula C25H23N3O2S2 B2520169 2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one CAS No. 1795482-81-3](/img/structure/B2520169.png)
2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound "2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one" is a complex molecule that likely exhibits biological activity due to its structural features, which include a thieno[3,2-d]pyrimidin-4(3H)-one core. This core is a common motif in various compounds with diverse biological activities, such as cyclin-dependent kinase inhibitors, anthelmintic agents, and antitumor agents .
Synthesis Analysis
The synthesis of related thieno[3,2-d]pyrimidin-4(3H)-one derivatives typically involves multi-step reactions, starting from commercially available precursors. For instance, the synthesis of 4-(Thieno[3,2-d]pyrimidin-4-yl)morpholine derivatives involves condensation, chlorination, and nucleophilic substitution reactions . Similarly, the synthesis of other thieno[2,3-d]pyrimidin-4-yl hydrazone analogues involves the optimization of the heteroaryl moiety at the hydrazone with substituted phenyl groups . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of thieno[3,2-d]pyrimidin-4(3H)-one derivatives is characterized by the presence of a thieno[3,2-d]pyrimidin-4(3H)-one scaffold, which is a bicyclic system containing sulfur and nitrogen heteroatoms. This scaffold is known to interact with various biological targets, and modifications on this core can lead to changes in biological activity and selectivity .
Chemical Reactions Analysis
Thieno[3,2-d]pyrimidin-4(3H)-one derivatives can undergo various chemical reactions, including condensation with aromatic aldehydes and furfural, as well as reactions with nucleophiles such as thiourea, aniline, piperidine, morpholine, and hydrazine hydrate . These reactions can be used to introduce different substituents on the core structure, potentially leading to new compounds with varied biological activities.
Physical and Chemical Properties Analysis
The physical and chemical properties of thieno[3,2-d]pyrimidin-4(3H)-one derivatives are influenced by their molecular structure. The presence of heteroatoms and substituents can affect properties such as solubility, melting point, and stability. The characterization of these compounds typically involves IR, H NMR, and Mass spectral studies, which provide information about the functional groups and molecular weight . The specific properties of the compound would need to be determined experimentally.
Relevant Case Studies
While there are no direct case studies on the specific compound, related thieno[3,2-d]pyrimidin-4(3H)-one derivatives have been evaluated for various biological activities. For example, some derivatives have been tested as cyclin-dependent kinase inhibitors, showing potency and selectivity in inhibiting CDK4 . Others have been synthesized and evaluated as anthelmintic agents, exhibiting moderate to good activity against earthworms . Additionally, certain derivatives have been designed as dual inhibitors of dihydrofolate reductase and thymidylate synthase, with potent antitumor activity . These studies provide a context for the potential applications of the compound .
Wissenschaftliche Forschungsanwendungen
Pharmacological Properties and Mechanisms of Action
Selective NMDA Receptor Antagonists
Certain compounds, similar in complexity to the one mentioned, have been studied for their selective antagonistic properties on NMDA receptors, specifically targeting subunits like GluN2B. These studies provide insights into the development of treatments for disorders like major depressive disorder, showcasing the potential for compounds with specific structural features to modulate neurotransmitter systems in the brain (R. Garner et al., 2015).
Cellular Proliferation in Tumors
Research has also delved into the use of specific chemical markers for imaging tumor proliferation, assessing the safety and effectiveness of compounds in visualizing tumor growth dynamics. This highlights the diagnostic and therapeutic monitoring potential of structurally specific agents in oncology (F. Dehdashti et al., 2013).
Metabolic and Mitochondrial Functions
Studies on compounds affecting mitochondrial functions have implications for metabolic diseases and neurological disorders. For instance, dietary pyrroloquinoline quinone influences mitochondrial-related metabolism and may impact energy metabolism and neurologic function in humans, suggesting potential therapeutic applications for metabolic and degenerative diseases (C. Harris et al., 2013).
Therapeutic Applications
Anti-Inflammatory and Allergic Responses
Research into compounds with anti-inflammatory properties has shown potential for treating mast cell-mediated allergic inflammation. This opens avenues for developing treatments for allergic inflammatory diseases by modulating histamine release and pro-inflammatory cytokines (I. Je et al., 2015).
Antimalarial Therapy
The effectiveness of 8-aminoquinoline compounds in treating malaria, including drug-resistant strains, underscores the importance of structural features in developing antimalarial drugs. Such studies contribute to the ongoing efforts to combat malaria with novel therapeutic agents (J. Nankabirwa et al., 2016).
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
2-[2-(3,4-dihydro-2H-quinolin-1-yl)-2-oxoethyl]sulfanyl-3-[(4-methylphenyl)methyl]thieno[3,2-d]pyrimidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23N3O2S2/c1-17-8-10-18(11-9-17)15-28-24(30)23-20(12-14-31-23)26-25(28)32-16-22(29)27-13-4-6-19-5-2-3-7-21(19)27/h2-3,5,7-12,14H,4,6,13,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATEMSIZSCVSKNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)C3=C(C=CS3)N=C2SCC(=O)N4CCCC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23N3O2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
461.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-((2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)thio)-3-(4-methylbenzyl)thieno[3,2-d]pyrimidin-4(3H)-one | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[3-Amino-6-pyridin-3-yl-4-(trifluoromethyl)thieno[2,3-b]pyridin-2-yl]-2,2-dimethylpropan-1-one](/img/structure/B2520087.png)
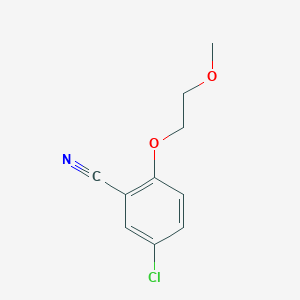

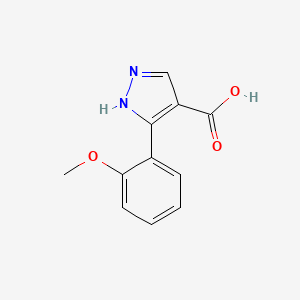
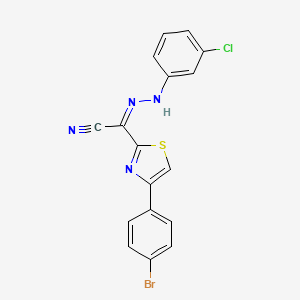
![2-[(4-amino-6-methyl-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-[4-(difluoromethoxy)phenyl]acetamide](/img/structure/B2520095.png)


![2-((1-(3-chlorophenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B2520098.png)
![N-[(1-methanesulfonyl-4-methoxypiperidin-4-yl)methyl]-6-(trifluoromethyl)pyridine-3-carboxamide](/img/structure/B2520099.png)
![6-[(2-Phenylhydrazino)carbonyl]-3-cyclohexene-1-carboxylic acid](/img/structure/B2520101.png)
